molecular formula C26H42O2Si2 B14707778 (1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} CAS No. 20988-18-5

(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}

Cat. No.: B14707778
CAS No.: 20988-18-5
M. Wt: 442.8 g/mol
InChI Key: JVUBHRQWZCRMGA-UHFFFAOYSA-N
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Description

(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} is a complex organosilicon compound known for its unique structural features and versatile applications. This compound contains a 1,4-phenylene core linked to dimethylsilane groups, which are further connected to 7-oxabicyclo[4.1.0]heptane moieties. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form 7-oxabicyclo[4.1.0]heptane derivatives . These intermediates are then reacted with dimethylchlorosilane in the presence of a base to introduce the dimethylsilane groups. Finally, the resulting compound is coupled with a 1,4-phenylene core through a suitable coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce various functional groups onto the silicon atoms.

Scientific Research Applications

(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} involves its ability to interact with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, facilitating its use as a coupling agent and adhesion promoter. The presence of the 7-oxabicyclo[4.1.0]heptane moieties enhances its reactivity, making it suitable for various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} is unique due to its combination of a 1,4-phenylene core with dimethylsilane and 7-oxabicyclo[4.1.0]heptane moieties. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and nanotechnology.

Properties

CAS No.

20988-18-5

Molecular Formula

C26H42O2Si2

Molecular Weight

442.8 g/mol

IUPAC Name

[4-[dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]phenyl]-dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane

InChI

InChI=1S/C26H42O2Si2/c1-29(2,15-13-19-5-11-23-25(17-19)27-23)21-7-9-22(10-8-21)30(3,4)16-14-20-6-12-24-26(18-20)28-24/h7-10,19-20,23-26H,5-6,11-18H2,1-4H3

InChI Key

JVUBHRQWZCRMGA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC1CCC2C(C1)O2)C3=CC=C(C=C3)[Si](C)(C)CCC4CCC5C(C4)O5

Origin of Product

United States

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